molecular formula C6H12N3PS B1682881 Thiotepa CAS No. 52-24-4

Thiotepa

Cat. No.: B1682881
CAS No.: 52-24-4
M. Wt: 189.22 g/mol
InChI Key: FOCVUCIESVLUNU-UHFFFAOYSA-N
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Description

Thiotepa, chemically known as N,N’,N’'-triethylenethiophosphoramide, is an organophosphorus compound with the formula (C₂H₄N)₃PS. It is a cancer chemotherapeutic agent belonging to the alkylating agent group. This compound has been used for over 50 years to treat various malignancies, including breast cancer, ovarian cancer, and bladder cancer . It is also used as a conditioning treatment for bone marrow transplantation .

Mechanism of Action

Target of Action

Thiotepa, a cancer chemotherapeutic member of the alkylating agent group , primarily targets the DNA in cancer cells . The alkyl group of this compound attaches to the guanine base of DNA, specifically at the number 7 nitrogen atom of the imidazole ring .

Mode of Action

This compound acts by causing irreparable DNA damage . It stops tumor growth by crosslinking guanine nucleobases in DNA double-helix strands, directly attacking DNA . This crosslinking makes the DNA strands unable to uncoil and separate, thereby inhibiting the replication of cancer cells .

Biochemical Pathways

The alkylation of DNA by this compound can follow two pathways . In the first pathway, this compound forms cross-links with DNA molecules via two different mechanisms. The first mechanism involves the ring opening reaction initiated by protonating aziridine, which then becomes the primary target of nucleophilic attack by the N7-Guanine . The second mechanism involves a direct nucleophilic ring opening of the aziridyl group . In the second pathway, this compound acts as a cell penetrating carrier for aziridine, which is released via hydrolysis . The released aziridine can form a cross-link with N7-Guanine .

Pharmacokinetics

This compound is metabolized in the liver by cytochrome P450 3A4 (CYP3A4) and cytochrome P450 2B6 (CYP2B6) to triethylene phosphoramide (TEPA), which shows a comparable alkylating activity to the parent drug . The elimination half-life of this compound is between 1.5 and 4.1 hours . It is excreted by the kidneys, with a clearance time of 6 hours for this compound and 8 hours for TEPA .

Result of Action

The result of this compound’s action is the inhibition of tumor growth . By causing irreparable DNA damage and preventing the DNA strands from uncoiling and separating, this compound inhibits the replication of cancer cells . This leads to the death of the cancer cells and a reduction in the size of the tumor .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the metabolism of this compound to its active metabolite TEPA is carried out by enzymes in the liver . Therefore, liver function can significantly impact the efficacy of this compound. Additionally, the systemic absorption of this compound can lead to bone marrow suppression, which is a significant toxicity of this therapy . This suggests that the patient’s overall health status and bone marrow function can also influence the action and efficacy of this compound.

Biochemical Analysis

Biochemical Properties

Thiotepa undergoes ring-opening, N-dechloroethylation, and conjugation reactions in vivo . The nine metabolites identified in mouse urine suggest that this compound interacts with various enzymes and proteins during its metabolism .

Cellular Effects

This compound and its metabolite TEPA exhibit outstanding central nervous system penetration . They influence cell function by their alkylating activity, which can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through its unique chemical structure . It undergoes various biochemical transformations, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. Its stability, degradation, and long-term effects on cellular function have been observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . Toxic or adverse effects at high doses have been reported, which include mucositis, myelosuppression, and cardiotoxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors during its metabolism, which can affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, which can affect its localization or accumulation .

Subcellular Localization

It is known that this compound has a unique chemical structure which is not maintained in the majority of its metabolites .

Preparation Methods

Thiotepa is synthesized by cooling ethylene imine and an organic solvent to 15-17°C, then adding an organic solvent of trihalo sulfur phosphorus dropwise. An acid-binding agent is added during this process, and the reaction is maintained at 15-17°C for 30-45 minutes. The mixture is then filtered, and the organic solvent is evaporated under reduced pressure to obtain a residue, which is purified to yield this compound . This method is suitable for industrial production due to its simplicity, high yield, and use of readily available raw materials .

Chemical Reactions Analysis

Thiotepa undergoes various chemical reactions, including hydrolysis and alkylation. In hydrolysis, this compound and its oxo analogue, TEPA, can form cross-links with DNA molecules via two different mechanisms. The first mechanism involves protonation of the aziridine ring, followed by nucleophilic attack by N7-Guanine. The second mechanism is a direct nucleophilic ring opening of the aziridyl group . Common reagents used in these reactions include nucleophiles such as N7-Guanine, and the major products formed are DNA cross-links .

Properties

IUPAC Name

tris(aziridin-1-yl)-sulfanylidene-λ5-phosphane
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InChI

InChI=1S/C6H12N3PS/c11-10(7-1-2-7,8-3-4-8)9-5-6-9/h1-6H2
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InChI Key

FOCVUCIESVLUNU-UHFFFAOYSA-N
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Canonical SMILES

C1CN1P(=S)(N2CC2)N3CC3
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Molecular Formula

C6H12N3PS
Record name TRIS(AZIRIDINYL)PHOSPHINE SULFIDE
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DSSTOX Substance ID

DTXSID0021339
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Molecular Weight

189.22 g/mol
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Physical Description

Tris(aziridinyl)phosphine sulfide is an odorless white crystalline solid. (NTP, 1992), White odorless solid; [CAMEO], Solid
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Boiling Point

Decomposes at 282 °F (NTP, 1992), 272 °F (decomposes)
Record name TRIS(AZIRIDINYL)PHOSPHINE SULFIDE
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Solubility

>28.4 [ug/mL] (The mean of the results at pH 7.4), 19 g/100 mL at 77 °F (NTP, 1992), In water, 19 g/100 mL at 25 °C, Freely soluble in alcohol, ether, chloroform; soluble in benzene
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Vapor Pressure

0.00845 [mmHg]
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Mechanism of Action

The alkyl group is attached to the guanine base of DNA, at the number 7 nitrogen atom of the imidazole ring. They stop tumor growth by crosslinking guanine nucleobases in DNA double-helix strands, directly attacking DNA. This makes the strands unable to uncoil and separate. As this is necessary in DNA replication, the cells can no longer divide. These drugs act nonspecifically., Thiotepa is a cytotoxic agent of the polyfunctional type, related chemically and pharmacologically to nitrogen mustard. The radiomimetic action of thiotepa is believed to occur through the release of ethylenimine radicals which, like irradiation, disrupt the bonds of DNA. One of the principal bond disruptions is initiated by alkylation of guanine at the N-7 position, which severs the linkage between the purine base and the sugar and liberates alkylated guanines., The megakaryocytopoiesis in rats was studied following a single dose of thio-tepa to determine the mechanisms for the thrombocytopenia and subsequent recovery. The blood platelet number, platelet production (measured by (35)S incorporation into platelets), mean platelet volume, and the number and DNA content of bone marrow megakaryocytes were observed. The blood platelet counts, platelet production, and total megakaryocytes number decreased to low values following the administration of thio-tepa, and stayed low until regeneration started around day 10. The mean platelet volume increased from the normal 6.6 fL to 7.8 fL during the early regeneration days 8-14. The megakaryocytes were divided into four ploidy classes: 2N-4N, 8N, 16N, and 32N-64N. The number of megakaryocytes within all ploidy classes decreased to nearly zero within four days after the injection of thio-tepa. The regeneratin started around day 10 with increasing numbers of 2N-4N and 8N megakaryocytes, while the number of 16N and 32N-64N megakaryocytes increased more than four days later. It is concluded that decreased or blocked influx or progenitor cells into the megakaryocytes compartment is the main reason for thrombocytopenia after exposure to thio-tepa.
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Color/Form

Crystals from pentane or ether, Fine, white, crystalline flakes

CAS No.

52-24-4
Record name TRIS(AZIRIDINYL)PHOSPHINE SULFIDE
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Melting Point

124.7 °F (NTP, 1992), 51.5 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: Thiotepa is an alkylating agent that primarily exerts its cytotoxic effect by forming crosslinks in DNA. [, , ] This disrupts DNA replication and transcription, ultimately leading to cell death. This compound can form mono-, bi-, and trifunctional alkylations, with crosslinks being primarily responsible for its antitumor activity. [, ]

A: Research suggests that this compound preferentially alkylates the N7 position of guanine in both deoxyguanosine and DNA. [, ] It can also alkylate the N3 position of adenine in DNA. [, ]

A: this compound can be hydrolyzed to aziridine, which acts as a monofunctional alkylating agent. [] While aziridine contributes to this compound's cytotoxicity, its inability to form crosslinks makes it less potent than the parent compound. []

A: Yes, one study identified phosphatidylethanolamine as a target for this compound's alkylating activity in L1210 cells. [] This interaction is believed to occur through the incorporation of radiolabeled ethanolamine (a hydrolysis product of aziridine) into phosphatidylethanolamine via normal cellular synthetic pathways. [, ]

A: this compound has been shown to be a potent and specific inhibitor of cytochrome P450 2B6 (CYP2B6). [] This inhibition is thought to be the mechanism by which this compound interferes with the activation of cyclophosphamide. []

A: The molecular formula of this compound is C6H12N3PS, and its molecular weight is 189.23 g/mol. [, ]

A: While the provided research articles don't delve into detailed spectroscopic data, various techniques like mass spectrometry, gas chromatography, and thin-layer chromatography have been employed to characterize this compound and its metabolites. [, , , , ]

A: this compound concentrate (10 mg/mL) is stable for 14 days at 2-8°C and for 24 hours at 25°C. [] In glucose 5% infusion solution at 2-8°C, this compound concentrations remain above 95% of initial concentrations for at least 14 days. [] At 25°C, stability varies depending on the concentration and diluent, ranging from 3 to 7 days. []

A: Yes, this compound (1 mg/mL) has shown incompatibility with cisplatin, developing turbidity after 4 hours, and with minocycline hydrochloride, leading to a color change within an hour. []

A: Due to temperature-dependent stability and for microbiological reasons, this compound concentrate and infusion solutions should be stored at 2-8°C. []

ANone: this compound itself is not known to have catalytic properties. Its primary function is as an alkylating agent used in cancer treatment.

ANone: The provided research articles do not discuss the use of computational chemistry and modeling in studying this compound.

A: While the articles don't delve into specific SAR studies, it's known that the aziridine rings of this compound are crucial for its alkylating activity. [, ] Modifications that affect the reactivity of these rings would likely impact its potency and selectivity. One study highlights that the metabolite Tepa, lacking the sulfur atom, is considerably less cytotoxic than this compound. []

A: this compound is rapidly absorbed and widely distributed throughout various tissues after intravenous administration. [, , ] It readily crosses the blood-brain barrier, achieving significant concentrations in the cerebrospinal fluid (CSF), making it suitable for treating CNS malignancies. [, , ]

A: this compound is metabolized to various metabolites, including Tepa (triethylene phosphoramide). [, , ] Studies in rats show that a significant portion of administered this compound is eliminated through urine and feces, with a large percentage being hydrolytic products. []

A: In children aged 2-12 years, the mean elimination half-life of high-dose this compound is 1.3 hours. [] This is consistent with data from adults receiving similar doses. [, ]

A: Intravenous administration leads to rapid and widespread distribution. [, , ] Intrathecal administration results in high concentrations in the ventricular CSF but limited distribution to the lumbar CSF. [, ]

A: One study found that this compound clearance is correlated with alkaline phosphatase and serum albumin levels. [] The volume of distribution is correlated with total protein levels, and the elimination rate constant of Tepa is correlated with body weight. []

A: this compound has shown cytotoxic effects against various human cancer cell lines in vitro, including MCF-7 (breast cancer), EMT6 (mouse mammary carcinoma), L1210 (leukemia), Glc-82, K-562, Bel-7402, Hela, and CNE2. [, , ]

A: this compound has demonstrated antitumor activity in various animal models, including the EMT6 mouse mammary carcinoma model. [, ]

A: this compound is used in the treatment of various cancers, including breast cancer, ovarian cancer, bladder cancer, and central nervous system tumors. [, , , , , ] It is also used as a conditioning agent before hematopoietic stem cell transplantation (HSCT) in various hematologic malignancies and solid tumors. [, , ]

A: While intrathecal this compound is a recommended treatment option for neoplastic meningitis, clinical studies have shown limited efficacy in achieving sustained clearance of malignant cells from the CSF. []

A: Increased expression of DNA repair enzymes, particularly those involved in the base excision repair pathway, can contribute to this compound resistance. [, ] One study showed that overexpression of the Escherichia coli formamidopyrimidine-DNA glycosylase (Fpg) protein in Chinese hamster ovary cells increased their resistance to this compound's lethal and mutagenic effects. []

ANone: While specific details about cross-resistance patterns are limited in the articles, it's plausible that resistance mechanisms targeting DNA damage repair pathways could confer cross-resistance to other alkylating agents.

ANone: Information regarding this compound's toxicity, adverse effects, and safety profile is not discussed in this Q&A. Please consult relevant clinical guidelines and resources for this information.

ANone: The provided research articles do not discuss specific biomarkers or diagnostic applications related to this compound treatment.

A: Gas chromatography (GC) is a widely employed technique for quantifying this compound in biological samples. [, , ] High-performance liquid chromatography (HPLC) is also used, particularly for stability studies. []

A: Fast atom bombardment (FAB) mass spectrometry, in conjunction with thin-layer chromatography and UV absorption spectroscopy, has been used to characterize this compound's alkylation products in model systems and DNA. [, ]

ANone: The provided research articles do not discuss the environmental impact or degradation of this compound.

ANone: Specific details regarding this compound's dissolution rate and solubility in various media are not provided in the research articles.

ANone: Information regarding the validation of specific analytical methods used for quantifying this compound is not provided in the research articles.

ANone: The provided research articles do not discuss the immunogenicity or immunological responses associated with this compound.

ANone: Information regarding this compound's interactions with specific drug transporters is not available in the provided research articles.

A: Yes, this compound has been identified as a potent and specific inhibitor of cytochrome P450 2B6 (CYP2B6). [] This inhibition is believed to be the mechanism behind its interference with cyclophosphamide activation. []

A: The research articles primarily focus on this compound's properties and applications. While comparisons with specific alternatives or substitutes are not explicitly made, some studies investigate combination therapies involving this compound and other chemotherapeutic agents. [, , ]

ANone: The research articles do not provide information about the recycling or waste management of this compound.

ANone: The research articles do not specifically discuss research infrastructure or resources related to this compound.

A: The research articles highlight the interdisciplinary nature of this compound research, encompassing aspects of pharmacology, oncology, medicinal chemistry, and analytical chemistry. For instance, understanding this compound's interaction with drug-metabolizing enzymes like CYP2B6 requires collaboration between pharmacologists and biochemists. [] Similarly, developing and validating analytical methods for quantifying this compound and its metabolites necessitate expertise from analytical chemists and pharmacologists. [, , , , , , ]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.